(5-(N-cyclopropylsulfamoyl)-2-fluoro-4-methylphenyl)boronic acid (5-(N-cyclopropylsulfamoyl)-2-fluoro-4-methylphenyl)boronic acid
Brand Name: Vulcanchem
CAS No.: 1704121-43-6
VCID: VC2888810
InChI: InChI=1S/C10H13BFNO4S/c1-6-4-9(12)8(11(14)15)5-10(6)18(16,17)13-7-2-3-7/h4-5,7,13-15H,2-3H2,1H3
SMILES: B(C1=CC(=C(C=C1F)C)S(=O)(=O)NC2CC2)(O)O
Molecular Formula: C10H13BFNO4S
Molecular Weight: 273.09 g/mol

(5-(N-cyclopropylsulfamoyl)-2-fluoro-4-methylphenyl)boronic acid

CAS No.: 1704121-43-6

Cat. No.: VC2888810

Molecular Formula: C10H13BFNO4S

Molecular Weight: 273.09 g/mol

* For research use only. Not for human or veterinary use.

(5-(N-cyclopropylsulfamoyl)-2-fluoro-4-methylphenyl)boronic acid - 1704121-43-6

Specification

CAS No. 1704121-43-6
Molecular Formula C10H13BFNO4S
Molecular Weight 273.09 g/mol
IUPAC Name [5-(cyclopropylsulfamoyl)-2-fluoro-4-methylphenyl]boronic acid
Standard InChI InChI=1S/C10H13BFNO4S/c1-6-4-9(12)8(11(14)15)5-10(6)18(16,17)13-7-2-3-7/h4-5,7,13-15H,2-3H2,1H3
Standard InChI Key NJGSIEUOUKOIOR-UHFFFAOYSA-N
SMILES B(C1=CC(=C(C=C1F)C)S(=O)(=O)NC2CC2)(O)O
Canonical SMILES B(C1=CC(=C(C=C1F)C)S(=O)(=O)NC2CC2)(O)O

Introduction

Chemical Identity and Structure

Basic Identification

Physical and Chemical Properties

Chemical Properties

From a chemical perspective, (5-(N-cyclopropylsulfamoyl)-2-fluoro-4-methylphenyl)boronic acid possesses reactivity primarily determined by its boronic acid functionality and modified by its substituents. The compound has a predicted pKa of 7.42±0.58, suggesting moderate acidity for the boronic acid group . This acidity profile influences its potential for hydrogen bonding and reactivity in various chemical transformations. The boronic acid group is known to participate in coupling reactions (particularly Suzuki-Miyaura couplings), making this compound potentially valuable as a synthetic building block in organic synthesis.

Package SizePrice (USD)SupplierLast Updated
500 mg$543Matrix ScientificDecember 16, 2021
1 g$814Matrix ScientificDecember 16, 2021

This pricing positions the compound as a specialty research chemical with relatively high per-gram cost, typical of complex, multifunctional boronic acids . The significant price point suggests limited production scale and specialized synthetic routes, consistent with its application in targeted research rather than large-scale industrial processes.

Comparative Analysis with Related Compounds

Structural Analogs

The chemical landscape includes several compounds structurally related to (5-(N-cyclopropylsulfamoyl)-2-fluoro-4-methylphenyl)boronic acid, offering insights through comparative analysis. A notable analog is (4-(N-cyclopropylsulfamoyl)-2-fluorophenyl)boronic acid (CAS 1704097-24-4), which differs by lacking the methyl group at the 4-position of the phenyl ring . This structural difference results in a lower molecular weight of 259.06 g/mol compared to 273.09 g/mol for our target compound . Another related compound is B-(2-Chloro-5-fluoro-4-methylphenyl)boronic acid (CAS 1612184-35-6), which features a different substitution pattern with chlorine instead of the cyclopropylsulfamoyl group .

Property Comparisons

Comparing the physicochemical properties of these related compounds provides valuable structure-property relationship insights:

Property(5-(N-cyclopropylsulfamoyl)-2-fluoro-4-methylphenyl)boronic acid(4-(N-cyclopropylsulfamoyl)-2-fluorophenyl)boronic acidB-(2-Chloro-5-fluoro-4-methylphenyl)boronic acid
Molecular FormulaC₁₀H₁₃BFNO₄SC₉H₁₁BFNO₄SC₇H₇BClFO₂
Molecular Weight273.09 g/mol259.06 g/mol188.39 g/mol
Predicted LogPNot available-1.0538Not available
H-Bond AcceptorsNot available4Not available
H-Bond DonorsNot available3Not available
Rotatable BondsNot available4Not available

The (4-(N-cyclopropylsulfamoyl)-2-fluorophenyl)boronic acid has a negative LogP value of -1.0538, suggesting higher hydrophilicity compared to typical boronic acids . The presence of hydrogen bond acceptors and donors (4 and 3, respectively) along with 4 rotatable bonds in this analog provides insight into the likely similar flexibility and hydrogen bonding capabilities of our target compound .

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